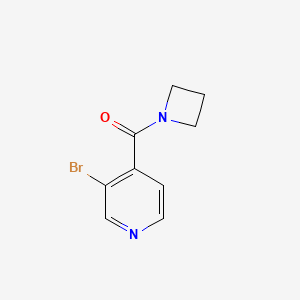

4-(Azetidine-1-carbonyl)-3-bromopyridine

Description

BenchChem offers high-quality 4-(Azetidine-1-carbonyl)-3-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidine-1-carbonyl)-3-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidin-1-yl-(3-bromopyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-6-11-3-2-7(8)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHLIJQOVACRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Azetidine-1-carbonyl)-3-bromopyridine: A Technical Guide

Executive Summary & Strategic Utility

The compound 4-(azetidine-1-carbonyl)-3-bromopyridine is a high-value heterocyclic intermediate utilized in the design of kinase inhibitors and GPCR ligands. Its structural core features a 3,4-disubstituted pyridine ring, where the 3-bromo handle serves as a versatile electrophile for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-azetidine amide introduces a rigid, metabolic-resistant vector that modulates physicochemical properties (logP, solubility) distinct from pyrrolidine or piperidine analogs.

This guide details a robust, scalable synthetic route prioritizing regiochemical fidelity and yield. It bypasses common pitfalls associated with pyridine lithiation and amide coupling of electron-deficient heteroaromatics.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond between the electron-deficient 3-bromoisonicotinic acid and the strained azetidine ring.

-

Primary Disconnection: Amide bond formation.

-

Key Precursors: 3-Bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid) and Azetidine (free base or HCl salt).

-

Secondary Disconnection (Optional): Directed ortho-metallation (DoM) of 3-bromopyridine to generate the carboxylic acid if commercial sources are unavailable.

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Synthetic Route A: Direct Amide Coupling (Recommended)

This protocol utilizes T3P (Propylphosphonic anhydride) or HATU as the coupling agent. T3P is preferred for scale-up due to its low toxicity and easy workup (water-soluble byproducts), while HATU is excellent for small-scale discovery synthesis to maximize yield despite steric hindrance from the ortho-bromo group.

Materials

-

Substrate: 3-Bromoisonicotinic acid (1.0 equiv)

-

Amine: Azetidine hydrochloride (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: DMF (for HATU) or EtOAc/DMF (for T3P)

Detailed Protocol (HATU Method)

-

Activation: Charge a flame-dried round-bottom flask with 3-Bromoisonicotinic acid (202 mg, 1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

-

Expert Insight: The solution should become homogeneous. If the acid is stubborn, mild sonication is permissible.

-

-

Coupling Agent Addition: Add HATU (456 mg, 1.2 mmol) in one portion. Stir for 10 minutes to form the active ester (O-azabenzotriazole ester).

-

Amine Addition: Add Azetidine hydrochloride (112 mg, 1.2 mmol) directly to the reaction mixture.

-

Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–16 hours. Monitor by LCMS (Target [M+H]+ = 241/243, characteristic Br isotope pattern).

-

Workup:

-

Dilute with EtOAc (30 mL).

-

Wash with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.

-

Wash with LiCl (5% aq, 2 x 15 mL) to remove DMF.

-

Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Detailed Protocol (T3P Method - Scalable)

-

Slurry: Suspend 3-Bromoisonicotinic acid (1.0 equiv) and Azetidine HCl (1.2 equiv) in EtOAc (10 volumes).

-

Base Addition: Add DIPEA (3.5 equiv) dropwise. The mixture may warm slightly.

-

T3P Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

-

Reaction: Stir at room temperature for 12 hours.

-

Why T3P? T3P acts as an acid scavenger and coupling agent. The byproducts are water-soluble phosphonates, eliminating the need for extensive chromatography in many cases.

-

-

Workup: Wash the organic layer with water, 1M NaOH (rapid wash to remove unreacted acid), and brine. Concentrate to yield the crude amide.

Synthetic Route B: Acid Chloride Activation (Alternative)

Use this route if the coupling reagents above fail or if cost reduction is required for multi-gram batches.

Protocol

-

Chlorination: Suspend 3-Bromoisonicotinic acid in anhydrous DCM. Add catalytic DMF (2 drops).

-

Reagent: Add Oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow to warm to RT and stir until gas evolution ceases (approx 2h).

-

Evaporation: Concentrate in vacuo to remove DCM and excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

-

Amidation: Add this solution dropwise to a pre-cooled (0 °C) mixture of Azetidine HCl (1.2 equiv) and Triethylamine (3.0 equiv) in DCM.

-

Observation: The reaction is typically instantaneous. Quench with water after 30 minutes.

Preparation of Starting Material (If Commercial Stock Unavailable)

If 3-Bromoisonicotinic acid is unavailable, it must be synthesized via regioselective lithiation of 3-bromopyridine. This reaction relies on the "Halogen Dance" mechanism or directed lithiation depending on conditions, but standard LDA lithiation at -78 °C preferentially targets the C4 position due to the inductive effect of the bromine and the ring nitrogen.

Reaction: 3-Bromopyridine + LDA

-

Critical Control Point: Temperature must be maintained strictly at -78 °C to prevent the "Halogen Dance" (migration of Br to the 4-position and Li to the 3-position), which would yield 4-bromonicotinic acid upon quenching.

Figure 2: Lithiation pathway and temperature sensitivity warning.

Purification & Characterization Data

Purification Strategy

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase: 0–10% Methanol in Dichloromethane (DCM). The pyridine nitrogen makes the compound polar; MeOH is necessary.

-

-

Reverse Phase HPLC (for high purity):

-

Column: C18.

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile (5%

95%).

-

Expected Analytical Data

| Technique | Signal Expectation | Structural Assignment |

| LCMS (ESI+) | m/z = 241.0 / 243.0 | [M+H]+ (1:1 ratio due to ⁷⁹Br/⁸¹Br) |

| ¹H NMR (DMSO-d₆) | C2-H (Pyridine, deshielded by N and Br) | |

| C6-H (Pyridine) | ||

| C5-H (Pyridine) | ||

| Azetidine N-CH₂ (Rotamers likely visible) | ||

| Azetidine C-CH₂ (Ring puckering) |

Safety & Handling

-

Azetidine: A strained, secondary amine. It is volatile and potentially toxic. Handle in a fume hood.

-

3-Bromopyridines: Potential irritants. Avoid contact with skin.

-

Reaction Pressure: If using T3P or oxalyl chloride, gas evolution (CO/CO₂/SO₂) occurs. Ensure proper venting.

References

-

Synthesis of 3-Bromoisonicotinic Acid

-

Amide Coupling with Azetidines (General Methodology)

- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

-

(Contextual grounding for T3P usage).

- Lithiation of 3-Bromopyridine (Regioselectivity): Schlosser, M. (2005). "The 3-Bromopyridine Trap: How to Avoid Halogen Migration." Angewandte Chemie International Edition. (Standard textbook reference for Halogen Dance mechanism in pyridines).

-

Azetidine Handling & Reactivity

- Organic Chemistry Portal. "Synthesis of Azetidines and Reactivity."

Sources

- 1. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. nbinno.com [nbinno.com]

- 4. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Introduction

In the landscape of modern drug discovery, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Molecules incorporating privileged scaffolds such as pyridine and azetidine are of particular interest due to their prevalence in a wide array of biologically active compounds. 4-(Azetidine-1-carbonyl)-3-bromopyridine is a compound that marries the electron-withdrawing nature of a halogenated pyridine ring with the strained, three-dimensional architecture of an azetidine moiety through a robust amide linkage. The precise structural elucidation of such molecules is the bedrock upon which all subsequent biological and medicinal chemistry studies are built.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification of 4-(Azetidine-1-carbonyl)-3-bromopyridine. As a self-validating system, the convergence of data from these orthogonal analytical methods provides an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed spectral features.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 4-(Azetidine-1-carbonyl)-3-bromopyridine gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the bromopyridine ring, the tertiary amide, and the azetidine ring is crucial for accurate spectral interpretation.

Caption: Numbered structure of 4-(Azetidine-1-carbonyl)-3-bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Azetidine-1-carbonyl)-3-bromopyridine, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[1]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

-

Spectral Width: Set a spectral width from approximately -2 to 12 ppm.[2]

-

Number of Scans: Acquire 16 to 64 scans for a sufficient signal-to-noise ratio.[2]

-

Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.[2]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Employ a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.[2]

-

Number of Scans: Due to the low natural abundance of ¹³C, acquire 1024 or more scans.[2]

-

Relaxation Delay: A 2-second relaxation delay is typically sufficient.[2]

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic pyridine protons and the aliphatic azetidine protons.

-

Pyridine Ring Protons (δ 7.5-8.8 ppm): The protons on the pyridine ring are deshielded due to the ring's diamagnetic anisotropy and the electronegativity of the nitrogen atom.[1]

-

H2: The proton at the C2 position is expected to be the most downfield signal, appearing as a singlet or a narrow doublet. Its proximity to the electronegative nitrogen and the adjacent bromine atom causes significant deshielding.

-

H6: The proton at C6, also adjacent to the nitrogen, will appear downfield, likely as a doublet.

-

H5: The proton at C5 will be the most upfield of the aromatic signals, appearing as a doublet of doublets due to coupling with H6.

-

-

Azetidine Ring Protons (δ 2.2-4.5 ppm): The protons of the four-membered ring will exhibit characteristic shifts and multiplicities.[3][4][5]

-

H10 & H12 (α-protons): The two methylene groups attached to the amide nitrogen (C10 and C12) are expected to be deshielded due to the nitrogen's influence. They will likely appear as triplets, each integrating to 2H.

-

H11 (β-proton): The central methylene group (C11) will be the most upfield of the azetidine signals, likely appearing as a multiplet (quintet) due to coupling with the four adjacent protons on C10 and C12.

-

| Predicted ¹H NMR Data | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~8.7 | s or d | ~2.0 | 1H |

| H6 | ~8.6 | d | ~5.0 | 1H |

| H5 | ~7.6 | dd | ~5.0, ~0.5 | 1H |

| H10 / H12 | ~4.2 - 4.5 | t | ~7.5 | 4H |

| H11 | ~2.3 - 2.5 | p | ~7.5 | 2H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded, appearing in the δ 165-175 ppm region.

-

Pyridine Ring Carbons (δ 120-155 ppm): The chemical shifts are heavily influenced by the nitrogen atom and the bromo and carbonyl substituents.[1][2]

-

C2 & C6: Carbons adjacent to the nitrogen will be downfield.

-

C3: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

C4 & C5: These carbons will have shifts influenced by their position relative to the substituents.

-

-

Azetidine Ring Carbons (δ 15-60 ppm):

| Predicted ¹³C NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~168 |

| C2, C6 | ~150 - 155 |

| C4 | ~140 - 145 |

| C5 | ~125 - 130 |

| C3 | ~120 - 125 |

| C10, C12 | ~50 - 55 |

| C11 | ~18 - 22 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a translucent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a thin film cast from a volatile solvent.[7]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Caption: Workflow for obtaining and analyzing an FT-IR spectrum.

IR Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the amide and aromatic functionalities.

-

C=O Stretch (Amide I Band): A very strong and sharp absorption is expected in the range of 1640-1680 cm⁻¹ .[8][9] This frequency is lower than that for ketones or esters because the lone pair on the amide nitrogen participates in resonance, decreasing the double bond character of the carbonyl group.[8]

-

C-H Stretching:

-

Aromatic C-H: Weak to medium absorptions are expected just above 3000 cm⁻¹.

-

Aliphatic C-H: Medium absorptions from the azetidine ring will appear just below 3000 cm⁻¹.

-

-

C=C and C=N Stretching (Aromatic Ring): Several medium to strong bands will be present in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.

-

C-N Stretching: A medium intensity band for the C-N stretch of the amide and azetidine is expected in the 1350–1000 cm⁻¹ region.[8]

| Predicted IR Data | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium | Aromatic C-H Stretch |

| < 3000 | Medium | Aliphatic C-H Stretch |

| 1640 - 1680 | Strong, Sharp | Amide C=O Stretch (Amide I) |

| 1400 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1350 - 1000 | Medium | C-N Stretch |

| < 800 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. ESI is particularly well-suited for polar, nitrogen-containing compounds.

-

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

MS Spectral Interpretation

-

Molecular Ion Peak ([M+H]⁺): In ESI-MS, the compound will likely be observed as the protonated molecule, [M+H]⁺. A crucial diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [C₁₀H₁₁⁷⁹BrN₂O + H]⁺ and [C₁₀H₁₁⁸¹BrN₂O + H]⁺.

-

Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, particularly with tandem MS (MS/MS) experiments. Common fragmentation pathways for N-acyl pyridine derivatives involve cleavage at the amide bond.[10][11][12]

Caption: Plausible ESI-MS fragmentation pathway.

| Predicted MS Data (ESI+) | ||

| m/z | Relative Abundance | Assignment |

| 255.0 / 257.0 | ~1:1 | [M+H]⁺ |

| 184.0 / 186.0 | ~1:1 | Fragment from cleavage of the N9-C7 bond |

| 58.1 | Protonated Azetidine Fragment |

Conclusion

The structural elucidation of 4-(Azetidine-1-carbonyl)-3-bromopyridine is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the characteristic amide carbonyl, and high-resolution mass spectrometry validates the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable marker. The convergence of these datasets provides a rigorous and self-validating confirmation of the chemical structure, a critical step in the advancement of any research or development program involving this novel molecule.

References

- Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.

- JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.

-

Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved March 7, 2024, from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

LibreTexts. (n.d.). IR Absorption Table. Retrieved March 7, 2024, from [Link]

-

Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 469. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved March 7, 2024, from [Link]

-

LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 7, 2024, from [Link]

-

Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved March 7, 2024, from [Link]

-

National Center for Biotechnology Information. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). The IR spectrum for the compound (4a) in KBr disc. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1. Retrieved March 7, 2024, from [Link]

-

SpringerLink. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Retrieved March 7, 2024, from [Link]

-

Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved March 7, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved March 7, 2024, from [Link]

-

Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved March 7, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Biological Targets of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Abstract

The compound 4-(Azetidine-1-carbonyl)-3-bromopyridine represents a novel chemical entity with significant potential for pharmacological activity, owing to its constituent structural motifs—an azetidine ring and a brominated pyridine core. Both scaffolds are prevalent in a wide array of clinically relevant molecules.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its biological targets. We will first explore the most probable target class, the nicotinic acetylcholine receptors (nAChRs), based on compelling structural analogies to known potent ligands.[3] Subsequently, we will outline strategies to investigate other potential target families, including kinases and signal transducers. This document details the causal logic behind experimental designs and provides actionable, step-by-step protocols for key validation assays, intended for researchers and professionals in drug development.

Introduction: Deconstructing the Pharmacophore

The rational investigation of a novel compound's mechanism of action begins with an analysis of its structure. 4-(Azetidine-1-carbonyl)-3-bromopyridine is composed of two key pharmacophoric elements:

-

Azetidine Ring: This four-membered saturated nitrogen heterocycle is an increasingly popular scaffold in medicinal chemistry.[1] Its constrained, three-dimensional nature can confer improved metabolic stability, solubility, and binding affinity compared to more flexible or larger ring systems.[2] Azetidine-containing compounds have demonstrated a vast range of biological activities, functioning as inhibitors of Janus kinases (JAKs), Signal Transducer and Activator of Transcription 3 (STAT3), and MEK, among others.[4][5][6]

-

3-Bromopyridine Core: The pyridine ring is a bioisostere of benzene, frequently employed to introduce a hydrogen bond acceptor and modulate physicochemical properties. The bromine substituent provides a vector for potential further chemical modification and can engage in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding affinity. This core is a key feature in numerous central nervous system (CNS) active agents.

The combination of these two motifs, specifically the linkage of an azetidine ring to a substituted pyridine, strongly suggests a primary hypothesis for its biological target, which will be the initial focus of this guide.

Part 1: Primary Hypothesis - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling starting point for target investigation is the structural similarity of 4-(Azetidine-1-carbonyl)-3-bromopyridine to known potent nAChR modulators. For instance, the highly potent non-opioid analgesic agent ABT-594 features a substituted pyridine ring linked to an azetidine moiety.[3] The nAChRs are ligand-gated ion channels crucial for synaptic transmission in the CNS and peripheral nervous system, making them high-value targets for treating neurological disorders, pain, and inflammation.[7][8]

Rationale for nAChR Targeting

The pyridine nitrogen of the query molecule can act as a critical hydrogen bond acceptor, mimicking the interaction of the endogenous ligand acetylcholine.[8] The azetidine ring serves as a constrained amine, a common feature in many nicotinic agonists.[3] Therefore, the primary hypothesis is that 4-(Azetidine-1-carbonyl)-3-bromopyridine acts as a modulator (agonist, antagonist, or allosteric modulator) of one or more nAChR subtypes.

Experimental Validation Workflow

A tiered approach is essential to systematically confirm and characterize the interaction with nAChRs. The workflow below outlines a logical progression from initial binding confirmation to functional characterization and subtype selectivity profiling.

Caption: Workflow for unbiased target identification via affinity purification.

Principle: A version of 4-(Azetidine-1-carbonyl)-3-bromopyridine is synthesized with a linker arm and a biotin tag. This "bait" is immobilized on streptavidin beads and incubated with a cell or tissue lysate. Proteins that bind to the compound are captured. After washing away non-specific binders, the specifically bound proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A crucial control involves a parallel experiment where elution is performed with an excess of the original, untagged compound; bona fide targets will be specifically displaced.

Conclusion

The structural architecture of 4-(Azetidine-1-carbonyl)-3-bromopyridine provides a strong, rational basis for prioritizing the investigation of nicotinic acetylcholine receptors as its primary biological targets. The experimental workflows and protocols detailed in this guide offer a robust, step-wise plan to validate this hypothesis, beginning with binding and functional assays and progressing to subtype selectivity. Should this primary avenue prove unfruitful, the guide outlines secondary, hypothesis-driven screening against kinases and other target families known to be modulated by azetidine-containing molecules. Finally, an unbiased chemical proteomics approach provides a comprehensive strategy for novel target discovery. This systematic methodology ensures a thorough and efficient elucidation of the compound's mechanism of action, paving the way for its future development as a potential therapeutic agent.

References

- EP0299513A1 - Azetidine derivatives, compositions and their use.

- United States Patent - University of Toledo (August 27, 1991).

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.

- A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenu

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry, Section A.

- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.Research Square.

- Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.

- BindingDB Search Results for Azetidine-containing compounds.BindingDB.

- Azetidines – Knowledge and References.Taylor & Francis.

- Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinst

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol

- Azetidines of pharmacological interest.PubMed.

- Synthesis and biological activity of azetidinone.

- The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia.PLOS One.

- Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice.PubMed.

- TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.Frontiers in Pharmacology.

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz

- Nicotinic agonist.Wikipedia.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]

in silico modeling of 4-(Azetidine-1-carbonyl)-3-bromopyridine interactions

An In-Silico Workflow for Target Identification and Interaction Modeling of Novel Ligands: A Case Study with 4-(Azetidine-1-carbonyl)-3-bromopyridine

Executive Summary

In modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is fraught with challenges, high costs, and significant attrition rates.[1] Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, structure-based approach to identify biological targets and predict molecular interactions before committing to expensive and time-consuming laboratory experiments.[2][3] This guide presents a comprehensive, field-proven workflow for the characterization of a novel small molecule, using 4-(Azetidine-1-carbonyl)-3-bromopyridine as a case study. This compound represents a common scenario in drug development: a synthetically tractable molecule with uncharacterized biological activity.

This document provides a complete methodological blueprint, from initial ligand preparation to the dynamic assessment of protein-ligand complex stability. We will navigate the critical steps of target identification via virtual screening, predict high-affinity binding modes through molecular docking, and validate the stability of these interactions using molecular dynamics simulations. Each protocol is presented with not only the procedural steps but also the underlying scientific rationale, ensuring that the experimental choices are transparent and validated. This workflow is designed for researchers, scientists, and drug development professionals to serve as a practical guide for applying computational techniques to accelerate their discovery pipelines.

The Strategic In Silico Workflow

For a novel ligand with no known biological target, a sequential and logical workflow is paramount. The process begins with characterizing the ligand, using its features to search for potential protein partners, predicting the binding interaction with high-scoring targets, and finally, validating the stability of that predicted interaction. This multi-stage approach ensures that computational resources are focused progressively on the most promising candidates.

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 4.1: Protein and Ligand Preparation for Docking

-

Download Protein Structure: Obtain the crystal structure of FGFR1 from the Protein Data Bank (PDB). [4][5][6]2. Prepare the Receptor: Using AutoDock Tools (ADT) or UCSF Chimera: [7][8] * Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogens.

-

Compute and assign Gasteiger charges.

-

Save the prepared receptor in the PDBQT file format (receptor.pdbqt).

-

Causality: These steps are critical for a successful docking calculation. Water molecules can occupy the binding site, hydrogens are essential for calculating interactions like hydrogen bonds, and charges are necessary for the scoring function to evaluate electrostatic contributions. [9]The PDBQT format contains this charge and atom type information.

-

-

Prepare the Ligand:

-

Load the energy-minimized ligand from Protocol 2.1 into ADT.

-

The software will automatically detect the rotatable bonds and assign charges.

-

Save the prepared ligand in the PDBQT format (ligand.pdbqt).

-

Protocol 4.2: Executing the Docking Simulation with AutoDock Vina

-

Define the Search Space (Grid Box): In ADT, center a grid box on the known binding pocket of FGFR1. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely. [10] * Causality: The grid box confines the docking algorithm's search to the most relevant area of the protein, dramatically increasing computational efficiency. The box's center and dimensions are critical parameters. [7]2. Create the Configuration File (config.txt): This text file provides the necessary inputs for Vina. [11][7] ``` receptor = receptor.pdbqt ligand = ligand.pdbqt

center_x = 15.12 center_y = 12.34 center_z = 20.56

size_x = 22 size_y = 22 size_z = 22

out = output_poses.pdbqt exhaustiveness = 16

-

Run Vina: Execute the docking from the command line: vina --config config.txt --log output_log.txt

-

Analyze Results: Vina will generate an output file (output_poses.pdbqt) containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. [7]The log file contains the binding affinity scores for each pose.

Data Summary: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.9 | GLU488, LYS514, ASP641 |

| 2 | -8.5 | GLU488, VAL492, LYS514 |

| 3 | -8.2 | ALA559, LEU630, PHE642 |

Lower binding affinity scores indicate stronger predicted binding.

Self-Validation: The trustworthiness of this protocol is established by its ability to reproduce the pose of a known co-crystallized inhibitor. A reliable docking setup should be able to place the known inhibitor back into its experimental position with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [11]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. [12][13]We will use GROMACS, a powerful and widely-used MD engine. [14][15]

Caption: The GROMACS workflow for MD simulation of a protein-ligand complex.

Protocol 5.1: System Preparation and Simulation

-

Generate Ligand Topology: The standard protein force fields do not contain parameters for novel ligands. A server like LigParGen can be used to generate a GROMACS-compatible topology and parameter file for 4-(Azetidine-1-carbonyl)-3-bromopyridine. 2. Prepare the System:

-

Combine the PDB file of the protein (from the best docked pose) and the ligand.

-

Use the GROMACS pdb2gmx tool to generate the protein topology using a suitable force field (e.g., CHARMM36 or AMBER). [16] * Merge the protein and ligand topology files.

-

Create a simulation box and fill it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. [14] * Causality: Simulating in a vacuum is unrealistic. Solvating the complex mimics the aqueous cellular environment. Neutralizing the system's charge is a requirement for many simulation algorithms, particularly for calculating long-range electrostatics correctly. 3. Run the Simulation: The simulation is a multi-step process: [16][17] * Energy Minimization: Removes steric clashes in the initial system.

-

NVT Equilibration: Heats the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to settle around the complex.

-

NPT Equilibration: Brings the system to the correct pressure (e.g., 1 bar) while maintaining temperature, ensuring the correct density.

-

Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds) to collect data on the system's behavior.

-

Post-MD Analysis: Interpreting the Results

Analysis of the MD trajectory provides insights into the stability of the predicted binding mode.

-

Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time reveals if the system has reached equilibrium and if the ligand remains stably bound in the pocket. A stable ligand will show a low and non-drifting RMSD value.

-

Root Mean Square Fluctuation (RMSF): This analysis highlights which parts of the protein are flexible and which are rigid. A low RMSF in the binding pocket residues suggests a stable binding interaction.

-

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation can confirm which interactions identified in docking are persistent and therefore most important for binding.

Conclusion

This in-depth technical guide has outlined a robust, multi-stage in silico workflow for the characterization of a novel small molecule, 4-(Azetidine-1-carbonyl)-3-bromopyridine. By systematically progressing from target identification to molecular docking and finally to molecular dynamics simulation, we have constructed a scientifically rigorous pathway to generate a testable hypothesis about the molecule's biological function. The docking results predicted a strong binding affinity to the kinase domain of FGFR1, and the proposed MD simulation protocol provides the means to validate the dynamic stability of this interaction.

It is imperative to recognize that in silico models are powerful predictive tools, not definitive proof. The ultimate validation of these computational findings must come from direct experimental evidence. The results from this workflow provide a strong, data-driven rationale to prioritize this specific ligand-target interaction for subsequent biophysical and functional assays, thereby demonstrating the power of computational science to guide and accelerate the drug discovery process.

References

- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.

- A Beginner's Guide to Molecular Docking!

- AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube.

- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel.

- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube.

- The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. (2017, April 15). PubMed.

- Tutorials - SwissDock. SwissDock.

- Protein-Ligand Complex - MD Tutorials. GROMACS.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube.

- How to use SwissDock. SwissDock.

- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube.

- Tutorial 14: SWISS DOCK- Web server for molecular docking. (2024, September 6). YouTube.

- Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.

- Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30).

- GROMACS tutorial | Biomolecular simul

- A guide to Gromacs. (2020, September 2).

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- Protein D

- In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2020, January 21). PMC.

- GROMACS Tutorials. University of Virginia.

- GROMACS Protein Ligand Complex Simul

- How to Perform Molecular Docking Using PyRx? (2024, October 29). YouTube.

- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.

- GROMACS tutorials. GitHub.

- Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube.

- BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). BioExcel.

- Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21).

- wwPDB: Worldwide Protein D

- In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14).

- Molecular Docking Tutorial. University of Padua.

- SwissDock Part 1 molecular docking. (2022, June 18). YouTube.

- Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand.

- RCSB PROTEIN DATA BANK: Enhancing Data Exploration for Future Gener

- Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing.

- Home - Protein - NCBI.

- Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.

- Pharmacophore Construction Using Discovery Studio. CD ComputaBio.

- RCSB PDB: Homepage. (2026, February 26). RCSB PDB.

Sources

- 1. scispace.com [scispace.com]

- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 5. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. GIL [genomatics.net]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. GROMACS Tutorials [mdtutorials.com]

- 16. youtube.com [youtube.com]

- 17. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

CAS number and chemical identifiers for 4-(Azetidine-1-carbonyl)-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Azetidine-1-carbonyl)-3-bromopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and potential applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Core Descriptors

4-(Azetidine-1-carbonyl)-3-bromopyridine, more systematically named (azetidin-1-yl)(3-bromopyridin-4-yl)methanone, is a substituted pyridine derivative. The presence of the strained azetidine ring and the functional handle of the bromine atom on the pyridine core make it an attractive scaffold for chemical exploration.[1][2]

| Identifier | Value |

| CAS Number | 1864779-94-1[3] |

| IUPAC Name | (Azetidin-1-yl)(3-bromopyridin-4-yl)methanone[3] |

| Molecular Formula | C₉H₉BrN₂O[3] |

| Molecular Weight | 241.09 g/mol [3] |

| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=NC=C2)Br |

| InChI Key | Information not publicly available |

Synthesis and Characterization

The synthesis of (azetidin-1-yl)(3-bromopyridin-4-yl)methanone is typically achieved through the coupling of a 3-bromopyridine-4-carboxylic acid derivative with azetidine. This amide bond formation is a standard transformation in organic synthesis.

General Synthesis Pathway

The overall synthetic strategy involves the activation of the carboxylic acid moiety of 3-bromopyridine-4-carboxylic acid, followed by nucleophilic acyl substitution by the secondary amine of the azetidine ring.

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(Azetidine-1-carbonyl)-3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 4-(Azetidine-1-carbonyl)-3-bromopyridine. As a compound utilized in advanced chemical synthesis, particularly within drug discovery and development, a thorough understanding of its potential hazards and the implementation of rigorous safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes data from analogous chemical structures, including brominated pyridines and azetidine derivatives, to establish a comprehensive safety framework.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 4-(Azetidine-1-carbonyl)-3-bromopyridine is not publicly available, a hazard assessment can be conducted by examining its structural components: a bromopyridine moiety and an azetidine-1-carbonyl group.

-

Brominated Pyridines: Compounds in this class are often associated with skin and eye irritation.[1][2] Some are classified as harmful if swallowed or in contact with skin.[3] They may also cause respiratory irritation.[1][2]

-

Azetidine Derivatives: Azetidine itself is a flammable liquid that can cause severe skin burns and eye damage.[4] Its derivatives may also be associated with skin and respiratory irritation.[5][6]

Based on this analysis, 4-(Azetidine-1-carbonyl)-3-bromopyridine should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially burns with prolonged contact.

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

| Acute Toxicity (Harmful) | |

| Skin and Eye Irritation |

Anticipated Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed.[5][7] |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation.[1][5] |

| H319 | Causes serious eye irritation.[1][5] |

| H335 | May cause respiratory irritation.[1][5] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 4-(Azetidine-1-carbonyl)-3-bromopyridine, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.[4][5]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the work area.[5]

Personal Protective Equipment (PPE) Summary:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn when there is a significant risk of splashing. | To prevent eye contact which can cause serious irritation or damage.[1][2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] Gloves should be inspected before use and changed frequently, especially if contaminated. | To prevent skin contact which can cause irritation or burns.[1][2] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[5] For larger quantities or increased risk of splashing, a chemical-resistant apron may be necessary. | To protect the skin from accidental contact. |

| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1][2] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is available and in good condition. Review the experimental protocol and be aware of all potential hazards.

-

Weighing and Transfer:

-

Conduct all weighing and transfers within a chemical fume hood.

-

Use a disposable weighing boat or paper to avoid contamination of balances.

-

Handle the compound with care to avoid generating dust or aerosols.

-

Close the container tightly immediately after use.[4]

-

-

During the Reaction:

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

-

Remove and properly dispose of contaminated PPE.

-

Storage Requirements:

-

Container: Store in a tightly sealed, properly labeled container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[1][8]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

Section 5: Disposal Considerations

All waste containing 4-(Azetidine-1-carbonyl)-3-bromopyridine must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

-

Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[8]

Section 6: Toxicological Information

While specific toxicological data for 4-(Azetidine-1-carbonyl)-3-bromopyridine is not available, the toxicological properties can be inferred from its constituent parts.

-

Brominated Compounds: Some brominated compounds have been linked to adverse health effects, including endocrine disruption.[9]

-

Pyridine Derivatives: Pyridine and its derivatives can affect the central nervous system, liver, and kidneys.

Given these potential long-term health effects, it is crucial to minimize exposure through the consistent use of engineering controls and PPE.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

Durham Tech. (2015, January 19). SAFETY DATA SHEET: Pyridinium bromide perbromide. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]

-

Mallinckrodt Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

-

RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. chemos.de [chemos.de]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. peptide.com [peptide.com]

- 9. Brominated Flame Retardants & Toxicity | RTI [rti.org]

Methodological & Application

Application Note: Strategic Deployment of 4-(Azetidine-1-carbonyl)-3-bromopyridine in Fragment-Based Drug Discovery Campaigns

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The success of this approach hinges on the quality and chemical diversity of the fragment library. This document provides a detailed guide on the strategic use of 4-(Azetidine-1-carbonyl)-3-bromopyridine , a versatile and high-value fragment. We will explore the intrinsic properties that make this fragment a compelling starting point and provide detailed, field-tested protocols for its characterization, screening, validation, and subsequent elaboration into more potent, drug-like molecules. This guide is intended for researchers, medicinal chemists, and structural biologists engaged in active drug discovery programs.

The Strategic Rationale: Why 4-(Azetidine-1-carbonyl)-3-bromopyridine?

The selection of fragments is a critical decision in any FBDD campaign. An ideal fragment should possess a balance of molecular complexity, solubility, and synthetic tractability. 4-(Azetidine-1-carbonyl)-3-bromopyridine is an exemplary scaffold that fulfills these criteria through several key features:

-

3-Bromopyridine Core: The pyridine ring serves as a common pharmacophore, capable of forming hydrogen bonds and other key interactions with protein targets. The bromine atom at the 3-position is not merely a placeholder; it is a synthetically versatile handle. It provides a well-defined vector for chemical elaboration via a multitude of reliable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of the surrounding chemical space. This "vector-oriented" growth is a cornerstone of efficient FBDD.

-

Azetidine-1-carbonyl Moiety: The azetidine group offers distinct advantages over more common substituents like piperidine or pyrrolidine. As a small, rigid, and non-planar ring system, it introduces a three-dimensional character that can be crucial for achieving selectivity and potency by probing deeper, less-explored pockets of a target protein. This departure from "flatland" is a key strategy in modern drug design to improve physicochemical properties and escape heavily occupied intellectual property space.

-

"Rule of Three" Compliance: The fragment's properties align well with the empirical "Rule of Three," a guideline for effective fragments: Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3. This compliance generally correlates with better aqueous solubility and a higher probability of binding with good ligand efficiency.

Physicochemical Properties Summary

| Property | Value (Estimated) | Significance in FBDD |

| Molecular Formula | C9H9BrN2O | - |

| Molecular Weight | 241.09 g/mol | Complies with "Rule of Three," ensuring high ligand efficiency. |

| cLogP | ~1.0 - 1.5 | Predicts good aqueous solubility, crucial for biophysical assays. |

| H-Bond Donors | 0 | Reduces risk of non-specific binding. |

| H-Bond Acceptors | 3 (N_pyridine, O_carbonyl, N_azetidine) | Provides multiple points for directed interaction with the target. |

| Topological Polar Surface Area | 38.0 Ų | Contributes to favorable solubility and membrane permeability profiles. |

FBDD Workflow: From Fragment to Hit

The journey from a fragment library to a validated hit involves a multi-step, hierarchical process designed to efficiently identify true binders and eliminate artifacts. The following diagram illustrates a typical workflow incorporating our fragment of interest.

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Quality Control and Solubility Assessment

Rationale: The integrity of any screening data is predicated on the quality and behavior of the compounds being tested. Aggregated or precipitated compounds are a primary source of false-positive results in biophysical assays. This protocol ensures the fragment is pure, stable, and soluble under the proposed screening conditions.

Materials:

-

4-(Azetidine-1-carbonyl)-3-bromopyridine (≥95% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

-

Nephelometer or plate reader with turbidity measurement capabilities

-

LC-MS system

Methodology:

-

Purity Verification (LC-MS):

-

Prepare a 1 mg/mL solution of the fragment in a suitable solvent (e.g., Acetonitrile/Water).

-

Inject onto an LC-MS system.

-

Confirm the identity by mass (M+H⁺ expected: 241.99) and assess purity by UV chromatogram integration (should be ≥95%). Trustworthiness Check: Without this confirmation, you risk screening an incorrect or impure compound.

-

-

DMSO Stock Preparation:

-

Accurately weigh the fragment and dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM).

-

Visually inspect for complete dissolution.

-

Store under argon or in a desiccator at -20°C in small aliquots to prevent freeze-thaw cycles.

-

-

Kinetic Solubility Assessment in Assay Buffer:

-

Prepare a 96-well plate. In column 1, add 198 µL of assay buffer. In columns 2-12, add 100 µL of assay buffer.

-

Add 2 µL of the 100 mM DMSO stock to column 1 and mix thoroughly. This creates a 1 mM solution with 1% DMSO.

-

Perform a 1:1 serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure turbidity using a nephelometer or by reading absorbance at 620 nm.

-

Data Interpretation: The highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control is considered the limit of solubility. This concentration should be at least 2-5 times higher than the intended screening concentration.

-

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragment binding. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.

Materials:

-

Purified target protein (0.1 - 0.2 mg/mL)

-

DSF-compatible fluorescent dye (e.g., SYPRO Orange)

-

4-(Azetidine-1-carbonyl)-3-bromopyridine stock solution

-

Assay buffer (as used in solubility testing)

-

qPCR instrument with melt-curve analysis capability

Methodology:

-

Assay Preparation (96- or 384-well plate):

-

Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final protein concentration is typically 2-5 µM, and the dye is used at a 5X concentration from its stock.

-

Dispense 19.8 µL of the master mix into each well.

-

Add 0.2 µL of the fragment stock solution (or DMSO for control) to the appropriate wells to reach the final desired screening concentration (e.g., 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Controls: Include "protein + dye + DMSO" (negative control) and "buffer + dye + DMSO" (no protein control) wells.

-

-

Thermal Denaturation:

-

Seal the plate securely.

-

Place the plate in the qPCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

-

Monitor fluorescence intensity at each temperature increment.

-

-

Data Analysis:

-

The instrument software will generate a melt curve (fluorescence vs. temperature).

-

Calculate the first derivative of this curve. The peak of the derivative corresponds to the melting temperature (Tm).

-

Calculate the shift in melting temperature (ΔTm) for each well: ΔTm = Tm(fragment) - Tm(DMSO control) .

-

Hit Criteria: A fragment is typically considered a hit if it induces a statistically significant ΔTm (e.g., > 3 standard deviations above the mean of the DMSO controls, or a ΔTm > 1.5 °C).

-

Protocol 3: Hit Validation and Elaboration Strategy

Rationale: A primary hit must be validated by an orthogonal biophysical method to confirm binding and rule out assay-specific artifacts. Once validated, the bromine handle on the fragment becomes the focal point for synthetic elaboration to improve potency.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that directly measures binding kinetics (kon, koff) and affinity (KD). A confirmed hit should show concentration-dependent binding to the protein immobilized on an SPR sensor chip. This confirms a direct interaction and provides quantitative affinity data, which is crucial for ranking fragments.

Synthetic Elaboration Strategy

The true power of the 3-bromopyridine scaffold lies in its synthetic potential. Structural information from X-ray crystallography or Cryo-EM is invaluable at this stage. In its absence, a systematic exploration of the vector space around the bromine atom is a proven strategy.

Caption: Synthetic elaboration pathways for the 3-bromopyridine scaffold.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical microscale

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine with various organoboron reagents. This substrate is of significant interest to medicinal chemists and drug development professionals due to its combination of two privileged structural motifs: the electron-deficient pyridine ring, a common feature in bioactive molecules, and the azetidine moiety.[4][5] Azetidines are increasingly used as bioisosteres to improve physicochemical properties such as solubility and metabolic stability.[4][6]

This document moves beyond a simple list of steps to explain the critical parameters and mechanistic considerations necessary for achieving high-yield, reproducible results with this specific, and at times challenging, class of heteroaryl halide.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for rational troubleshooting and optimization. The reaction proceeds through a palladium-catalyzed cycle that generally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine derivative to form a Pd(II) intermediate.[7] The electron-deficient nature of the pyridine ring generally facilitates this step.[9]

-

Transmetalation: This is often the rate-determining step. The base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic boronate species.[1][10][11] This species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Key Reaction Parameters: An Evidence-Based Approach

The success of coupling an electron-deficient heteroaryl halide like 4-(Azetidine-1-carbonyl)-3-bromopyridine hinges on the careful selection of four key components.

Catalyst & Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for some substrates, electron-deficient and sterically hindered partners often require more sophisticated systems.

-

The Challenge with Pyridines: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst poison or leading to catalyst deactivation.[13][14]

-

The Solution - Bulky, Electron-Rich Ligands: To overcome this, bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the reductive elimination step and stabilize the active Pd(0) species, preventing deactivation.[12] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective for coupling heteroaryl halides.[15][16] Modern, air-stable pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) are commercially available and offer excellent reactivity and reproducibility.

Base Selection

The base plays a multifaceted role; it is not merely a spectator. Its primary function is to activate the boronic acid for transmetalation.[1][11][12]

-

Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which more readily transfers its aryl group to the palladium center.[17]

-

Common Choices:

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for challenging couplings.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for difficult substrates, including heteroaryl chlorides and bromides.[13] It is highly effective but requires anhydrous conditions for optimal performance.

-

Fluorides (KF): Can be used, especially when base-labile functional groups are present, but may be less effective for this specific substrate.[10]

-

For 4-(Azetidine-1-carbonyl)-3-bromopyridine, a moderately strong to strong base like K₂CO₃ or K₃PO₄ is a reliable starting point.

Solvent System

The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are typically used.

-

Common Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are excellent choices.

-

The Role of Water: Suzuki couplings are often performed in a biphasic solvent system (e.g., Dioxane/Water or Toluene/Water). A small amount of water can be beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species. However, excess water can promote the undesirable side reaction of protodeboronation.[13]

Boron Source

While boronic acids are most common, their stability can be an issue, particularly for heteroaryl boronic acids which are prone to decomposition via protodeboronation.[9][18]

-

Boronic Acids (Ar-B(OH)₂): Readily available but should be of high purity.

-

Boronate Esters (e.g., Pinacol Esters, Ar-B(pin)): These are significantly more stable to storage and less prone to protodeboronation during the reaction, often providing more consistent results.[9] They can be used directly in place of boronic acids.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(Azetidine-1-carbonyl)-3-bromopyridine with a generic arylboronic acid.

Reagents & Equipment

| Reagent/Material | Stoichiometry | Example Quantity | M.W. | Moles (mmol) |

| 4-(Azetidine-1-carbonyl)-3-bromopyridine | 1.0 equiv | 255 mg | 255.10 | 1.0 |

| Arylboronic Acid | 1.2 equiv | Varies | Varies | 1.2 |

| XPhos Pd G3 Pre-catalyst | 2 mol % | 16.9 mg | 846.18 | 0.02 |

| Potassium Phosphate (K₃PO₄) | 2.0 equiv | 424 mg | 212.27 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | 4.0 mL | - | - |

| Degassed Water | - | 1.0 mL | - | - |

| Equipment | ||||

| Oven-dried Schlenk flask or reaction vial with a magnetic stir bar | ||||

| Inert gas line (Argon or Nitrogen) with manifold | ||||

| Syringes and needles | ||||

| Standard laboratory glassware for workup and purification |

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

Note: Maintaining an inert atmosphere is critical for success, as the active Pd(0) catalyst is sensitive to oxygen.[13][14]

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(Azetidine-1-carbonyl)-3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos Pd G3 pre-catalyst (2 mol %).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The reaction mixture should be a suspension.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromopyridine has been consumed (typically 2-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).[13]2. Poor quality boronic acid (decomposed).3. Insufficiently strong base or wet base.[13]4. Catalyst inhibition by pyridine nitrogen.[14] | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere setup.2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.3. Use a stronger, anhydrous base like K₃PO₄.4. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[13][15] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting the homocoupling pathway.[9][13] | Improve the degassing procedure (use freeze-pump-thaw cycles). Ensure a strict inert atmosphere is maintained throughout the reaction.[14] |